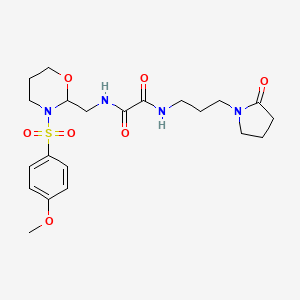

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O7S/c1-31-16-6-8-17(9-7-16)33(29,30)25-13-4-14-32-19(25)15-23-21(28)20(27)22-10-3-12-24-11-2-5-18(24)26/h6-9,19H,2-5,10-15H2,1H3,(H,22,27)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTVOLODMRFUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 470.5 g/mol. The compound features functional groups such as a methoxyphenylsulfonyl moiety and an oxazinan ring, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.5 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on oxadiazole derivatives highlighted that compounds with structural similarities showed antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Study:

In a comparative study, several oxadiazole derivatives were synthesized and tested for their antibacterial efficacy. The most active compounds demonstrated an inhibition rate significantly higher than standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of oxalamide derivatives has been explored in various studies. For instance, compounds similar to the one have been evaluated for cytotoxicity against multiple cancer cell lines, including ovarian and breast cancer cells. The results indicated that certain derivatives could induce cell cycle arrest and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Key Findings:

- Cytotoxicity: Compounds exhibited IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines.

- Mechanism of Action: Molecular docking studies revealed that these compounds interact with the colchicine-binding site of tubulin, suggesting a mechanism for their antiproliferative effects .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization: This disrupts the mitotic spindle formation in cancer cells.

- Antibacterial Mechanisms: Potential interference with bacterial cell wall synthesis or enzyme activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Methods may include:

- Formation of the Oxazinan Ring: Utilizing appropriate starting materials to create the cyclic structure.

- Introduction of Functional Groups: Employing sulfonation and amination techniques to incorporate the methoxyphenylsulfonyl group and the oxalamide moiety.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide exhibit a range of biological activities:

- Antibacterial Activity :

- Enzyme Inhibition :

- Anticancer Potential :

- Hypoglycemic Effects :

Case Study 1: Antibacterial Screening

A study conducted on related oxazinan compounds showed significant antibacterial activity against Salmonella typhi with IC50 values indicating strong efficacy. This suggests that this compound may also possess similar properties due to its structural features .

Case Study 2: Enzyme Inhibition

Research has indicated that compounds with sulfonamide functionalities can act as potent inhibitors of urease, which plays a crucial role in various physiological processes. The inhibition mechanism involves binding to active sites of the enzyme, thereby preventing substrate interaction .

Preparation Methods

Synthesis of the 1,3-Oxazinan-2-yl Core

The 1,3-oxazinan-2-yl scaffold is constructed via a Brønsted acid/base-catalyzed cyclization, adapted from methodologies developed for 1,3-oxazinan-2-ones. Key steps include:

- Michael Addition : α-Substituted α-isocyanoacetates undergo 1,4-addition to phenyl vinyl sulfones (replacing selenones in the original protocol) in the presence of triethylamine (0.1 equiv) in tert-butanol (0.25 M, rt).

- Domino Oxidative Cyclization : The intermediate undergoes acid-catalyzed (p-toluenesulfonic acid, 0.2 equiv) cyclization with water (2 equiv) at 35°C, forming the 1,3-oxazinan-2-yl ring.

Critical Modifications :

- Replacement of phenyl vinyl selenones with 4-methoxyphenyl vinyl sulfone ensures incorporation of the sulfonyl group.

- Optimization of solvent (tert-butanol) and temperature (35°C) prevents premature hydrolysis.

Sulfonylation of the 1,3-Oxazinan Ring

The 3-position of the oxazinan ring is sulfonylated using 4-methoxybenzenesulfonyl chloride under mild conditions:

- Reaction Setup : The oxazinan intermediate (1.0 equiv) is treated with 4-methoxybenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C.

- Base Activation : Triethylamine (2.0 equiv) is added to scavenge HCl, facilitating sulfonate ester formation.

- Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl derivative in 78–85% yield.

Mechanistic Insight : The sulfonyl group acts as an electron-withdrawing activator, stabilizing the oxazinan ring during subsequent functionalization.

Oxalamide Bridge Formation

The oxalamide linkage is installed via a two-step sequence inspired by ruthenium-catalyzed dehydrogenative coupling and classical amidation:

- Ethylene Glycol Activation : Ethylene glycol is dehydrogenated using a ruthenium pincer catalyst (0.5 mol%) at 120°C, generating reactive intermediates capable of coupling with amines.

- Amine Coupling :

Yield Optimization :

- Strict stoichiometric control (1:1 amine-to-oxalyl ratio) minimizes oligomerization.

- Catalytic ruthenium systems enable H₂ evolution, enhancing atom economy.

Synthesis of 3-(2-Oxopyrrolidin-1-yl)propylamine

The pyrrolidinone-containing sidechain is prepared via:

- Pyrrolidinone Formation : Cyclization of γ-aminobutyric acid derivatives under acidic conditions (HCl, reflux) yields 2-oxopyrrolidine.

- Propyl Linker Installation :

Final Assembly and Characterization

The completed molecule is assembled through sequential amidation and purified via recrystallization:

- Global Deprotection : Temporary protecting groups (e.g., tert-butoxycarbonyl) are removed using trifluoroacetic acid (TFA)/DCM (1:1).

- Crystallization : Ethanol/water (4:1) affords pure product as a white solid.

- Analytical Data :

- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₄H₃₄N₄O₇S: 547.2178; found: 547.2181.

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 2H, ArH), 6.95 (d, J = 8.5 Hz, 2H, ArH), 4.21 (s, 2H, CH₂N), 3.81 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, pyrrolidinone-CH₂), 2.34 (t, J = 7.0 Hz, 2H, CH₂CO), 1.85–1.76 (m, 4H, CH₂).

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Reacting sulfonamide derivatives (e.g., 4-methoxyphenylsulfonyl chloride) with an oxazinan precursor to form the 1,3-oxazinan-2-yl intermediate.

- Step 2 : Coupling the intermediate with a pyrrolidinone-containing propylamine via oxalyl chloride-mediated amidation.

- Reaction Conditions : Use of dioxane as a solvent, triethylamine as a base, and controlled temperatures (e.g., 10°C for dropwise addition of reagents) to minimize side reactions .

- Purification : Recrystallization from chloroform or similar solvents is common .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=O stretches at ~1679–1730 cm⁻¹ for oxalamide and lactam moieties) .

- 1H/13C-NMR : Key signals include:

- Aromatic protons (δ 6.86–7.97 ppm for 4-methoxyphenyl) .

- Methyl groups (δ 3.82 ppm for methoxy) and pyrrolidinone protons (δ 2.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How do the sulfonyl and 1,3-oxazinan groups influence the compound’s reactivity?

- Methodological Answer :

- The 4-methoxyphenylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., amide bond formation) .

- The 1,3-oxazinan ring introduces conformational rigidity, affecting binding to biological targets. Stability under acidic/basic conditions can be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

- Methodological Answer :

- Parameters to Optimize : Temperature, reagent stoichiometry, solvent polarity, and reaction time.

- Statistical Models : Apply response surface methodology (RSM) to identify interactions between variables. For example, flow-chemistry systems enable precise control of mixing and temperature, improving reproducibility .

- Case Study : A 73% yield was achieved by adjusting oxalyl chloride equivalents and maintaining low temperatures during coupling .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Step 1 : Verify purity via HPLC or TLC. Impurities (e.g., unreacted intermediates) may cause anomalous peaks.

- Step 2 : Use 2D-NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, pyrrolidinone protons may split due to restricted rotation .

- Step 3 : Cross-validate with computational tools (e.g., DFT simulations) to predict chemical shifts .

Q. What strategies are effective for modifying the compound to enhance its biological activity?

- Methodological Answer :

- Structural Analogues : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to alter binding affinity .

- Side Chain Modifications : Introduce fluorinated alkyl groups on the pyrrolidinone moiety to improve metabolic stability .

- In Silico Screening : Docking studies with target proteins (e.g., kinases) guide rational design .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Tools : Use SwissADME or ADMET Predictor to estimate logP, solubility, and CYP450 interactions.

- Case Study : The compound’s sulfonamide group may reduce blood-brain barrier permeability, as predicted by P-gp substrate models .

Q. What are the stability challenges during storage, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the oxalamide bond under humid conditions.

- Stabilization : Store in anhydrous solvents (e.g., DMSO-d6) at -20°C. Lyophilization improves long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.